

The Historical Discovery and Synthesis of Diphenyl Selenide: A Technical Guide

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Compound of Interest		
Compound Name:	Diphenyl selenide	
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Introduction

Diphenyl selenide ((C₆H₅)₂Se) is an organoselenium compound that has garnered significant interest in organic synthesis and medicinal chemistry. Its journey from discovery to modern applications reflects the broader evolution of organometallic chemistry. While the element selenium was first discovered in 1818, the exploration of its organic derivatives began in earnest in the late 19th and early 20th centuries. Early works by chemists such as Krafft, Kaschau, Lesser, and Weiss laid the groundwork for the synthesis of aryl selenides. However, a robust, high-yield, and well-documented procedure that became a benchmark for chemists was published in Organic Syntheses in 1938 by Henry M. Leicester, building upon a method by Schoeller.[1] This guide provides an in-depth look at the historical synthesis of **diphenyl selenide**, details key experimental protocols, and presents alternative methods for its preparation.

Classical Synthesis: From Diazotized Aniline and Potassium Selenide

The most historically significant and thoroughly documented method for preparing **diphenyl selenide** involves the reaction of a phenyldiazonium salt with an alkali metal selenide.[1] The procedure detailed by Leicester in 1938 provides a reliable pathway with good yields.[1][2] It is a two-part synthesis requiring the initial preparation of potassium selenide, followed by the diazotization of aniline and the subsequent reaction of the two intermediates.[2]



Experimental Protocol

Part A: Preparation of Potassium Selenide Solution

- In a 500-cc beaker, 360 g (6.4 moles) of powdered potassium hydroxide and 240 g (3 gramatoms) of black powdered selenium are ground together in a mortar.
- The mixture is heated in an oil bath at 140–150°C until a thick, dark red liquid is formed.[2]
- This liquid is then added in small portions to 400 cc of ice water contained in a 5-liter flask. The resulting solution is kept in an ice bath until use.[2]

Part B: Diazotization of Aniline and Synthesis of Diphenyl Selenide

- To a mixture of 375 cc (4.3 moles) of hydrochloric acid (sp. gr. 1.18) and 200 g of ice, 139.6 g (1.5 moles) of aniline is added.[2]
- The aniline solution is diazotized by adding a solution of 103.5 g (1.5 moles) of sodium nitrite. Ice is added as needed to maintain the reaction temperature below 5°C.[2]
- The resulting phenyldiazonium chloride solution (approximately 1 liter) is added in a slow stream from a dropping funnel to the vigorously stirred potassium selenide solution from Part A.[2]
- After the addition is complete, a dark oil forms. The red aqueous solution is decanted from the oil and heated to boiling.[2]
- The hot aqueous solution is poured back onto the oil, and the mixture is stirred well. This process helps convert colloidal red selenium into the more easily filterable black form.[1]
- 200 cc of chloroform is added to the mixture. The precipitated selenium is collected on a filter and washed with additional chloroform.[2]
- The chloroform layer is separated from the aqueous layer. The aqueous layer is extracted again with another 200 cc of chloroform.[2]
- The combined chloroform extracts are distilled. The final product, **diphenyl selenide**, is collected at 300–315°C. For a purer product, vacuum distillation can be performed, with the



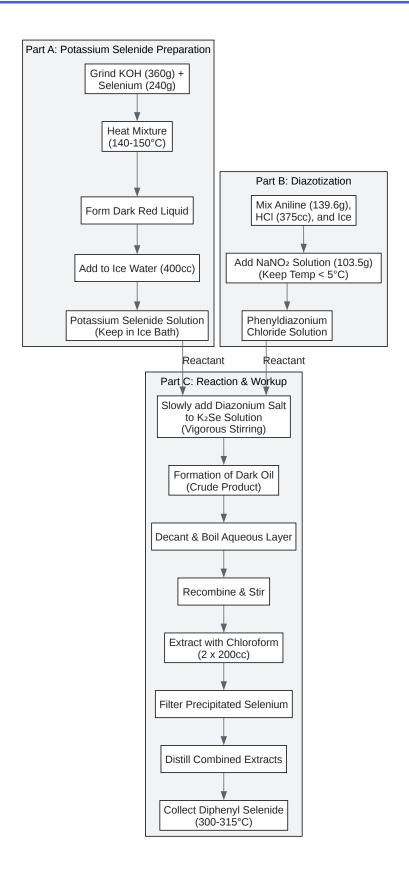
compound boiling at 165-167°C/12 mm.[2]

Data Presentation: Classical Synthesis

Reagent/Parameter	Moles	Quantity	Notes
Potassium Selenide Prep.			
Potassium Hydroxide (KOH)	6.4	360 g	Powdered
Selenium (Se)	3.0	240 g	Black, powdered
Temperature	-	140-150°C	Oil bath
Diazotization & Reaction			
Aniline (C ₆ H ₅ NH ₂)	1.5	139.6 g	_
Hydrochloric Acid (HCI)	4.3	375 cc	Specific gravity 1.18
Sodium Nitrite (NaNO ₂)	1.5	103.5 g	
Temperature	-	< 5°C	Maintained with ice
Product Information			
Yield	-	138-150 g	79-86% of theoretical
Boiling Point (atm)	-	300-315°C	_
Boiling Point (vac)	-	165-167°C	at 12 mmHg

Experimental Workflow: Classical Synthesis





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Workflow for the classical synthesis of **diphenyl selenide**.[2]



Alternative Synthesis Methods

While the diazotization route is historically prominent, other methods for synthesizing **diphenyl selenide** have been developed, including those utilizing Grignard reagents and Friedel-Crafts reactions.[1]

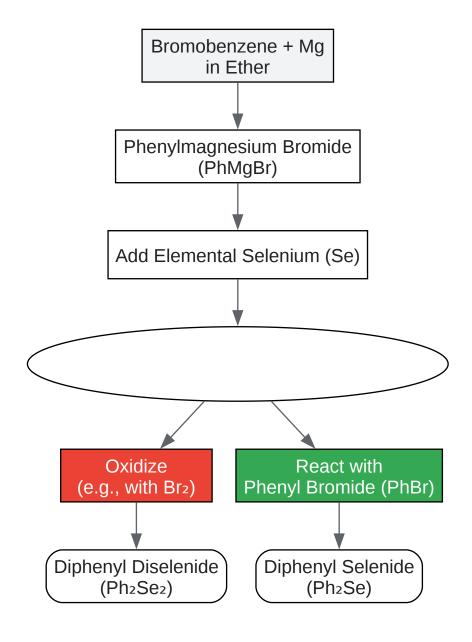
Grignard Reagent Method

This method involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide, PhMgBr) with elemental selenium.[3][4] This pathway primarily yields phenylselenomagnesium bromide (PhSeMgBr), which is a versatile intermediate.[4]

- Pathway to Diphenyl Diselenide: The most common application of this intermediate is its oxidation with an agent like bromine (Br₂) to form diphenyl diselenide ((C₆H₅)₂Se₂).[4][5] This related compound is a stable, crystalline solid often used as a source for the "PhSe" group in organic synthesis.[4]
- Pathway to Diphenyl Selenide: Direct synthesis of diphenyl selenide can be achieved by
 reacting the PhSeMgBr intermediate with an aryl halide like phenyl bromide. However, initial
 reports showed low yields (12-26%).[3] More recent optimized protocols for symmetrical
 selenides, using excess magnesium and a nitrogen atmosphere, have achieved yields as
 high as 80-95%.[3]

Experimental Workflow: Grignard Reagent Pathways





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Synthetic pathways starting from a Grignard reagent.[3][4]

Friedel-Crafts Reaction

Diphenyl selenide can also be prepared via a Friedel-Crafts-type reaction.[1] This involves the electrophilic aromatic substitution of benzene using a selenium-based electrophile, such as selenium tetrachloride (SeCl₄) or selenium dioxide (SeO₂), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][6] While this method is conceptually straightforward, it often requires harsh conditions and stoichiometric amounts of the catalyst.[6]



Conclusion

The synthesis of **diphenyl selenide** has a rich history, with the diazotization method published by Leicester in 1938 standing as a classic and reliable procedure.[1] Alternative routes, particularly those employing Grignard reagents, offer greater versatility for creating not only **diphenyl selenide** but also the synthetically useful diphenyl diselenide. For researchers and professionals in drug development, understanding these fundamental synthetic pathways is crucial. The selenium atom in compounds like **diphenyl selenide** imparts unique redox properties, making them valuable as intermediates in organic synthesis and as scaffolds for developing novel therapeutic agents with antioxidant or anticancer activities.[7][8] Modern methods continue to evolve, focusing on milder conditions and greater efficiency, often leveraging photocatalysis to access these important chemical structures.[9]

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Preparation of Diphenyl selenide Chempedia LookChem [lookchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Diphenyl diselenide and Benzeneselenenyl chloride Chempedia -LookChem [lookchem.com]
- 6. Friedel-Crafts reaction Wikipedia [en.wikipedia.org]
- 7. CN103086935B Diphenyl selenide, diphenyl selenoxide, diphenyl selenone compounds and uses thereof Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Metal- and photocatalyst-free synthesis of 3-selenylindoles and asymmetric diarylselenides promoted by visible light - RSC Advances (RSC Publishing)
 DOI:10.1039/C9RA03642C [pubs.rsc.org]



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